molecular formula C21H21N3O5S B11129955 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11129955
M. Wt: 427.5 g/mol
InChI Key: YUTMJEAJZSJRLG-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a phenoxyphenyl group, and a tetrahydropyridazine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the dioxidotetrahydrothiophene ring.

    Synthesis of the Tetrahydropyridazine Core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives, with diketones or similar compounds under acidic or basic conditions.

    Coupling with Phenoxyphenyl Group: The final step involves coupling the synthesized tetrahydropyridazine core with a phenoxyphenyl derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the dioxidotetrahydrothiophene ring, leading to alcohol or thiol derivatives.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Alcohol or thiol derivatives.

    Substitution Products: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(4-phenoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(4-phenoxyphenyl)-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C21H21N3O5S/c25-20-11-10-19(23-24(20)16-12-13-30(27,28)14-16)21(26)22-15-6-8-18(9-7-15)29-17-4-2-1-3-5-17/h1-9,16H,10-14H2,(H,22,26)

InChI Key

YUTMJEAJZSJRLG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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